molecular formula C5HCl4NO B092148 2,3,5,6-Tetrachloropyridine 1-oxide CAS No. 18032-57-0

2,3,5,6-Tetrachloropyridine 1-oxide

Cat. No.: B092148
CAS No.: 18032-57-0
M. Wt: 232.9 g/mol
InChI Key: VKMHSPSIFGYZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrachloropyridine 1-oxide (CAS 18032-57-0) is a halogenated pyridine derivative with a molecular formula of C₅HCl₄NO and a molecular weight of 232.9 g/mol . Its primary application is as a versatile and key intermediate in organic synthesis, particularly in the research and development of herbicides (e.g., picloram) and insecticides (e.g., chlorpyrifos) . The compound's reactivity is defined by its electron-deficient pyridine ring and the presence of the N-oxide group, which activates the ring toward nucleophilic substitution reactions . This activation allows researchers to perform displacements, particularly at the chlorine atoms adjacent to the electron-withdrawing N-oxide group, to create novel sulfur-containing heterocycles and other complex molecules . The N-oxide group also facilitates specific transformation pathways, such as hydrolysis under alkaline conditions, which can yield intermediates like 3,5,6-trichloropyridin-2-ol . Furthermore, the compound can undergo reactions to form ether derivatives, such as through alkylation with propargyl or crotyl bromide . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

18032-57-0

Molecular Formula

C5HCl4NO

Molecular Weight

232.9 g/mol

IUPAC Name

2,3,5,6-tetrachloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H

InChI Key

VKMHSPSIFGYZGC-UHFFFAOYSA-N

SMILES

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl

Canonical SMILES

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl

Synonyms

PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE

Origin of Product

United States

Preparation Methods

Hydrolytic Pathways and Intermediate Formation

Hydrolysis of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloropyridin-2-ol is a critical intermediate step in several synthetic routes. As detailed in US4327216A , hydrolysis under alkaline conditions (e.g., 10% sodium hydroxide) followed by steam distillation yields pure 3,5,6-trichloropyridin-2-ol . This intermediate can be re-chlorinated using agents like phosgene (COCl₂) or phosphorus pentachloride (PCl₅) to regenerate the tetrachloropyridine framework.

Example Workflow :

  • Hydrolysis :

    • React 2,3,5,6-tetrachloropyridine with ethanol and NaOH at 65°C.

    • Steam distillation isolates 3,5,6-trichloropyridin-2-ol (m.p. 170°–172°C) .

  • Re-chlorination :

    • Treat the intermediate with PCl₅ at 180°C for 2.5 hours to restore tetrachloropyridine .

While this process focuses on chlorine retention, introducing an oxidizing agent during hydrolysis could facilitate N-oxide formation. For instance, hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) might oxidize the pyridine nitrogen, though this hypothesis requires experimental validation.

Reduction of Pentachloropyridine

A scalable method for producing 2,3,5,6-tetrachloropyridine involves the controlled reduction of pentachloropyridine. CA1283113C discloses a process using zinc dust in water at 85°C–160°C, achieving 74%–96% selectivity for the symmetrical tetrachloropyridine . The absence of mineral acids in this method reduces corrosion risks and simplifies purification.

Representative Data :

ParameterValueSource
Reactant Ratio1:1 (Zn:Pentachloropyridine)
Temperature130°C
Reaction Time2 hours
Yield74% conversion, 94% selectivity

Direct Synthesis from Trichloroacetyl Chloride and Acrylonitrile

US4327216A describes a novel route where trichloroacetyl chloride reacts with acrylonitrile in the presence of catalysts like trialkylammonium chlorides . Conducted at 130°C–200°C in a closed system, this method simultaneously produces 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

Optimized Conditions :

  • Solvent : Acetonitrile or 3-methoxypropionitrile.

  • Pressure : 0–50 bars (autogenous).

  • Catalyst : Aluminium trichloride (AlCl₃) or POCl₃.

The patent notes that adding HCl-forming agents (e.g., phosgene) shifts selectivity toward tetrachloropyridine . Introducing an oxidizing agent during the final stages of this reaction could promote N-oxide formation, but no experimental evidence is provided.

Critical Analysis of Methodologies

MethodStarting MaterialKey ReagentsConditionsYield/Selectivity
High-Temp ChlorinationPyridineCl₂, 350°C–600°CGaseous phaseModerate
Zinc ReductionPentachloropyridineZn, H₂O, 130°C24 psig74%–94%
Trichloroacetyl ChlorideAcrylonitrileAlCl₃, 140°CClosed reactorHigh

Future research should explore oxidative functionalization of 2,3,5,6-tetrachloropyridine, prioritizing reagent compatibility and regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward nucleophilic displacement, particularly at positions adjacent to electron-withdrawing substituents. Key reactions include:

Reaction with Allylamine
Pentachloropyridine 1-oxide reacts with allylamine, displacing an α-chlorine atom to form substitution products (Table 1) . This suggests analogous behavior for 2,3,5,6-tetrachloropyridine 1-oxide.

ReactantConditionsProductYield (%)Reference
AllylamineRoom temperature1-Allylamino-tetrachloropyridine65
Sodium propargyloxideReflux, ethanolMixture of 1-propargyloxy derivatives78

Alkylation and Ether Formation

Alkylation occurs selectively at oxygen or sulfur sites, depending on reagents:

Ether Synthesis
Reaction with propargyl or crotyl bromide yields ether derivatives (e.g., 1-alkyltetrachloro-2-pyridones ). Chromium trioxide oxidation of propargyl ethers produces allenyl sulfides .

Example Reaction Pathway

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl bromide1 Propargyloxy 2 3 5 6 tetrachloropyridine+HBr\text{2 3 5 6 Tetrachloropyridine 1 oxide}+\text{Propargyl bromide}\rightarrow \text{1 Propargyloxy 2 3 5 6 tetrachloropyridine}+\text{HBr}

Conditions: Alumina chromatography, ethanol solvent .

Hydrolysis and Rearrangement

The N-oxide group facilitates hydrolysis under alkaline conditions:

Hydrolysis to Pyridones
Treatment with aqueous sodium hydroxide converts this compound to 3,5,6-trichloropyridin-2-ol, which can be steam-distilled for isolation .

Key Conditions:

  • Temperature: 140–180°C

  • Catalysts: HCl, POCl₃, or PCl₅ enhance selectivity .

Reductive Dechlorination

Metallic zinc in alkaline media selectively removes chlorine atoms:

Example with Pentachloropyridine 1-oxide

Pentachloropyridine 1 oxide+Zn2 3 5 Trichloropyridine+ZnO+Cl\text{Pentachloropyridine 1 oxide}+\text{Zn}\rightarrow \text{2 3 5 Trichloropyridine}+\text{ZnO}+\text{Cl}^-

Conditions: pH 12–14, 20–100°C, water-immiscible solvent .

Sulfide Formation

Reaction with thiols or thiolates produces stable sulfides:

Propargyl Sulfide Synthesis

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl thiolPropargyl tetrachloro 4 pyridyl sulfide\text{2 3 5 6 Tetrachloropyridine 1 oxide}+\text{Propargyl thiol}\rightarrow \text{Propargyl tetrachloro 4 pyridyl sulfide}

Product Stability: Rearranges to allenyl sulfide upon heating .

Comparative Reactivity

The N-oxide group significantly alters reactivity compared to non-oxidized analogs:

Reaction TypeNon-Oxidized Pyridine1-Oxide Derivative
Nucleophilic SubstitutionSlow, requires harsh conditionsRapid, occurs at α-chlorine positions
HydrolysisRequires strong acids/basesFacilitated under mild alkaline conditions
Reductive DechlorinationNon-selectiveSelective removal of γ-chlorine atoms

Thermal Stability

At temperatures >180°C, decomposition occurs via HCl elimination, forming less chlorinated pyridines .

Scientific Research Applications

2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals like insecticides and herbicides

Mechanism of Action

The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .

Comparison with Similar Compounds

Pentachloropyridine

  • Structure : Contains five chlorine atoms on the pyridine ring compared to four in 2,3,5,6-tetrachloropyridine.
  • Reactivity : Pentachloropyridine is more reactive in reduction reactions. For example, manganese-mediated reduction of pentachloropyridine yields 2,3,5,6-tetrachloropyridine with 99.2% yield and 99.5% selectivity . This reaction is critical for producing Mn₃O₄ hollow microspheres with high surface area (87.1 m²/g ) and pore volume (0.2030 cm³/g ) .
  • Applications : Used to synthesize pentaarylpyridines via Suzuki-Miyaura cross-coupling, whereas 2,3,5,6-tetrachloropyridine forms tetraarylpyridines .

Tetrachloropyrimidine

  • Structure : A pyrimidine ring with four chlorines (analogous to tetrachloropyridine but in a six-membered ring with two nitrogen atoms).
  • Reactivity : Undergoes cross-coupling to form tetraarylpyrimidines, similar to tetrachloropyridine’s tetraarylpyridine derivatives. However, pyrimidine’s dual nitrogen atoms alter electronic properties, influencing regioselectivity in coupling reactions .

4-Substituted Tetrachloropyridines

Examples include:

  • 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine : The electron-withdrawing sulfonyl group modifies halogen bonding. One oxygen atom in the SO₂ group aligns coplanar with the pyridine ring (XB1 bond), while the other is out-of-plane (XB2). Electron-donating substituents strengthen XB1 but weaken XB2 .
  • 2,3,5,6-Tetrachloropyridine-4-thiol (CAS 10351-06-1): The thiol group enables nucleophilic substitution or metal coordination, diverging from the oxide’s oxidation-driven reactivity .
  • 2,3,5,6-Tetrachloropyridine-4-carbaldehyde : The aldehyde group (boiling point 302.6°C ) allows condensation reactions, unlike the parent compound .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
2,3,5,6-Tetrachloropyridine C₅HCl₄N 216.88 90.5 251.6 Herbicide/insecticide intermediates
Pentachloropyridine C₅Cl₅N 251.31 N/A N/A Mn₃O₄ synthesis, pentaarylpyridines
Tetrachloropyrimidine C₄Cl₄N₂ 215.87 N/A N/A Tetraarylpyrimidines
2,3,5,6-Tetrachloropyridine-4-carbaldehyde C₆HCl₄NO 244.89 N/A 302.6 Pharmaceutical intermediates

Cross-Coupling Reactions

  • 2,3,5,6-Tetrachloropyridine : Pd-catalyzed Suzuki-Miyaura cross-coupling yields tetraarylpyridines . High activity is achieved using X-Phos ligand and PdCl₂(CH₃CN) .
  • Pentachloropyridine : Under similar conditions, forms pentaarylpyridines with electron-rich or deficient aryl groups .
  • Tetrachloropyrimidine : Produces tetraarylpyrimidines, but reaction regioselectivity differs due to the second nitrogen atom .

Hydrolysis and Functionalization

  • 2,3,5,6-Tetrachloropyridine: Hydrolyzed under alkaline conditions to form 3,5,6-trichloro-2-pyridinol, a precursor for chlorpyrifos .
  • 4-Phenylsulfonyl derivative : Synthesized via ultrasonic irradiation with sodium benzenesulfonate, achieving high yields and short reaction times .

Key Research Findings

Electronic Effects : Substituents at the 4-position of tetrachloropyridine significantly alter halogen bonding and reactivity. Electron-withdrawing groups reduce XB1 bond strength but enhance XB2 .

Environmental Impact : 2,3,5,6-Tetrachloropyridine derivatives are linked to developmental toxicity in animal models, necessitating careful handling .

Material Science Applications : Reduction of pentachloropyridine to tetrachloropyridine produces Mn₃O₄ microspheres with high electrochemical performance (646.9 mA h g⁻¹ after 240 cycles) .

Q & A

Q. What are the optimal methods for synthesizing 2,3,5,6-Tetrachloropyridine with high yield and purity?

The compound is typically synthesized via catalytic hydrodechlorination of pentachloropyridine. A green synthesis method using manganese as a reductant achieves a yield of 99.2% and selectivity of 99.5% under mild conditions (H₂ gas bubble-templating method). Alternative protocols employ zinc-based catalysts in acetonitrile, but these may produce corrosive byproducts . For industrial-scale production, the HG/T 6016-2022 standard specifies purity benchmarks (≥99.5% for premium grade) and quality control metrics .

Q. How should researchers characterize the purity and structural integrity of 2,3,5,6-Tetrachloropyridine?

Key characterization methods include:

  • Gas Chromatography (GC) : Quantifies purity (≥99.5% for premium grade) and detects impurities .
  • Melting Point Analysis : Verifies consistency with literature values (90–94°C) .
  • X-ray Diffraction (XRD) : Confirms crystallinity in solid-state applications, as demonstrated in Mn₃O₄ microsphere synthesis .
  • Electrochemical Profiling : Monitors reaction intermediates during reductive dechlorination processes .

Q. What safety protocols are critical for handling 2,3,5,6-Tetrachloropyridine in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) and operate in a fume hood due to its low vapor pressure (0.0288 mmHg at 25°C) .
  • Avoid contact with strong acids to prevent HCl release .
  • Follow disposal guidelines for chlorinated waste, as outlined in Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How does 2,3,5,6-Tetrachloropyridine function as a ligand or catalyst in transition-metal systems?

The compound’s chlorine atoms act as electron-withdrawing groups, stabilizing metal centers in catalytic cycles. For example, it serves as a precursor in palladium-catalyzed cross-coupling reactions to synthesize pentaarylpyridines, where regioselectivity is controlled by solvent polarity and temperature . Its role in zinc-catalyzed electrochemical reductions (e.g., dechlorination of pentachloropyridine) involves facilitating electron transfer via adsorption on the catalyst surface .

Q. What mechanistic insights explain discrepancies in catalytic efficiency between zinc and manganese reductants?

  • Zinc-Based Systems : Generate Zn²⁺ byproducts, which can corrode equipment and require acidic conditions, limiting scalability .
  • Manganese-Based Systems : Produce Mn₃O₄ microspheres as a value-added byproduct, enhancing sustainability. The high surface area (87.1 m²/g) and mesoporosity of Mn₃O₄ improve reaction kinetics and selectivity . Contradictions in reported yields may stem from differences in reductant particle size or solvent dispersion effects .

Q. How can 2,3,5,6-Tetrachloropyridine be utilized in material science applications?

  • Mn₃O₄ Hollow Microspheres : Synthesized via H₂ gas bubble-templating during its reduction, these structures exhibit high reversible capacity (646.9 mA h g⁻¹) in lithium-ion batteries due to their porous architecture .
  • Adsorbents : Functionalized derivatives show potential in phosphate removal systems, leveraging chlorinated sites for selective binding .

Q. What strategies resolve contradictions in synthetic pathways for herbicide intermediates like 2-hydroxy-3,5,6-trichloropyridine?

Hydrolysis of 2,3,5,6-Tetrachloropyridine under alkaline conditions (NaOH, 100°C) yields 2-hydroxy-3,5,6-trichloropyridine, a precursor for herbicides like chlorpyrifos. Conflicting reports on hydrolysis efficiency may arise from pH control (optimal at pH 3.5 post-acidification) or catalyst selection (e.g., TBAB vs. ammonium chloride) .

Methodological Considerations for Data Analysis

Q. How should researchers analyze conflicting data on solvent effects in cross-coupling reactions?

  • Compare solvent polarity (e.g., toluene vs. acetonitrile) using Kamlet-Taft parameters to rationalize regioselectivity trends in arylations .
  • Employ computational modeling (DFT) to predict adsorption energetics of intermediates on catalytic surfaces .

Q. What statistical approaches validate process optimization in electrochemical syntheses?

  • Use response surface methodology (RSM) to model variables like current density, temperature, and catalyst loading. For example, Chen et al. optimized zinc-catalyzed dechlorination at 200 mA g⁻¹, achieving stable cycling over 240 iterations .

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